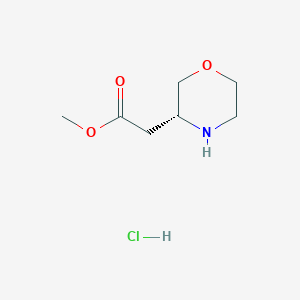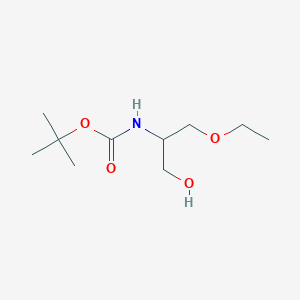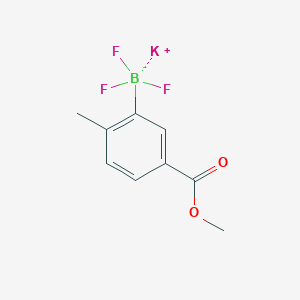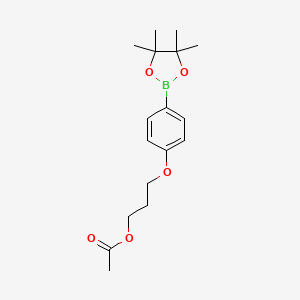![molecular formula C13H11BF3KO B6343780 Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate CAS No. 2641239-09-8](/img/structure/B6343780.png)
Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate, also known as Potassium 4-methoxyphenyltrifluoroborate, is a special class of organoboron reagents . It is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates .
Molecular Structure Analysis
The molecular formula of Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is C7H7BF3KO . The InChI Key is XNYMCUFKZHRYID-UHFFFAOYSA-N . The SMILES representation is B-OC)(F)(F)F.[K+] .Chemical Reactions Analysis
Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates . This suggests that it participates in cross-coupling reactions.Physical And Chemical Properties Analysis
The melting point of Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is >300°C . Its molecular weight is 214.036 g/mol . It appears as white crystals or powder .Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
Potassium aryltrifluoroborates, including the specific compound , are key reagents in cross-coupling reactions, which are pivotal for creating complex organic structures. For instance, these compounds undergo cross-coupling with aryl and heteroaryl chlorides using palladacycles as precatalysts. This method enables the synthesis of biphenyls under phosphine-free conditions, highlighting its efficiency in organic synthesis and potential application in pharmaceuticals and materials science (Alacid & Nájera, 2008).
Asymmetric 1,4-Additions
Potassium organotrifluoroborates are utilized in asymmetric 1,4-additions to enones, catalyzed by rhodium complexes. This process results in the formation of 1,4-adducts with high yields and enantioselectivities. The sensitivity of this reaction to various parameters, such as temperature and solvent, underscores its significance in asymmetric synthesis, which is crucial for the development of enantioselective pharmaceuticals (Pucheault, Darses, & Genêt, 2002).
Synthesis of Organotrifluoroborates
Research has also focused on developing novel synthetic routes for organotrifluoroborates. One study demonstrated the synthesis of potassium (1‐Organo‐1H‐1,2,3‐triazol‐4‐yl)trifluoroborates via a regioselective one-pot Cu-catalyzed azide–alkyne cycloaddition reaction. Such methodologies are essential for preparing organoboron compounds that are widely used in medicinal chemistry and material science (Kim et al., 2013).
Arylation Processes
Aryloxymethyltrifluoroborates are employed in rhodium-catalyzed asymmetric conjugate arylation processes. This method enables the introduction of 2-methoxyaryl groups with high enantioselectivity and yield, showcasing the utility of potassium aryltrifluoroborates in complex molecule construction. Such arylation processes are beneficial for synthesizing bioactive compounds and natural products (Ming & Hayashi, 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is primarily used in Suzuki Cross-Coupling reactions . In these reactions, it acts as a potent surrogate for boronic acids . The primary targets of this compound are the organometallic species involved in the cross-coupling reactions .
Mode of Action
In Suzuki Cross-Coupling reactions, this compound interacts with its targets by providing a boron atom for the formation of new carbon-carbon bonds . The trifluoroborate group enhances the stability and reactivity of the compound, making it an effective participant in these reactions .
Biochemical Pathways
The compound plays a crucial role in the Suzuki Cross-Coupling pathway, a widely used method for forming carbon-carbon bonds in organic synthesis . The downstream effects of this pathway include the synthesis of various complex organic compounds.
Result of Action
The result of the compound’s action in Suzuki Cross-Coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic compounds.
Action Environment
The efficacy and stability of Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate are influenced by various environmental factors. It is known to be stable under ambient temperatures . It should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition for optimal stability .
Propiedades
IUPAC Name |
potassium;trifluoro-[4-(4-methoxyphenyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3O.K/c1-18-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15,16)17;/h2-9H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWCJVZEGMZXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=C(C=C2)OC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)







![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)



